Barium chloride

Vue d'ensemble

Description

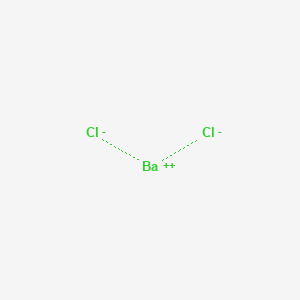

Le chlorure de baryum est un composé inorganique de formule chimique BaCl₂. C'est l'un des sels de baryum solubles dans l'eau les plus courants. Ce composé se présente sous forme de poudre blanche ou de cristaux incolores et est hautement toxique. Le chlorure de baryum est connu pour conférer une coloration jaune verdâtre à une flamme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorure de baryum peut être synthétisé par diverses méthodes :

Réaction avec l'hydroxyde de baryum ou le carbonate de baryum : L'hydroxyde de baryum ou le carbonate de baryum réagit avec l'acide chlorhydrique pour produire du chlorure de baryum et de l'eau ou du dioxyde de carbone.

Réaction directe avec le baryum métallique : Le baryum métallique réagit avec le chlore gazeux pour former du chlorure de baryum.

Méthodes de production industrielle : À l'échelle industrielle, le chlorure de baryum est produit en deux étapes à partir du sulfate de baryum :

Réduction du sulfate de baryum : Le sulfate de baryum est chauffé avec du carbone pour produire du sulfure de baryum et du monoxyde de carbone.

Réaction avec l'acide chlorhydrique : Le sulfure de baryum réagit avec l'acide chlorhydrique pour former du chlorure de baryum et du sulfure d'hydrogène.

Analyse Des Réactions Chimiques

Le chlorure de baryum subit divers types de réactions chimiques :

Réactions de double substitution : Lorsqu'il est mélangé au sulfate de sodium, le chlorure de baryum forme un précipité blanc de sulfate de baryum.

Réaction avec l'eau : Le chlorure de baryum se dissocie dans l'eau pour produire des ions baryum et chlorure.

Réactifs et conditions courants :

Acide chlorhydrique : Utilisé dans la synthèse du chlorure de baryum à partir de l'hydroxyde de baryum ou du carbonate de baryum.

Sulfate de sodium : Utilisé dans les réactions de double substitution pour former du sulfate de baryum.

Principaux produits :

Sulfate de baryum : Formé par la réaction du chlorure de baryum avec le sulfate de sodium.

Sulfure d'hydrogène : Formé lors de la production industrielle du chlorure de baryum à partir du sulfure de baryum.

4. Applications de la recherche scientifique

Le chlorure de baryum a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif pour la détermination gravimétrique des sulfates.

Médecine : Utilisé dans le développement de sutures bioabsorbables en réagissant avec des molécules d'alginate.

5. Mécanisme d'action

Le chlorure de baryum exerce ses effets principalement par l'inhibition des canaux potassiques, ce qui conduit à la dépolarisation des fibres musculaires. Cette dépolarisation provoque un afflux d'ions calcium, entraînant des contractions musculaires et une protéolyse subséquente . Le composé perturbe également les nerfs moteurs et les réseaux capillaires, compromettant davantage l'intégrité musculaire .

Applications De Recherche Scientifique

Industrial Applications

1.1. Manufacturing of Barium Salts

Barium chloride serves as a primary raw material in the synthesis of various barium salts. These salts find use in the production of pigments, ceramics, and glass manufacturing. The compound's ability to react with sulfate ions makes it valuable in producing barium sulfate, which is widely used in paints and coatings .

1.2. Water Treatment

In water treatment processes, this compound is employed to remove sulfate ions from brine solutions in caustic chlorine plants. This purification process is crucial for producing high-quality chlorine and caustic soda . Additionally, it acts as a hard water softener by precipitating calcium and magnesium ions .

1.3. Oil and Gas Industry

this compound is utilized as a weighting agent in drilling fluids for oil and gas extraction. Its addition enhances the density of drilling fluids, providing better control over wellbore stability during drilling operations .

1.4. Textile Industry

In textile manufacturing, this compound is used as a mordant in dyeing processes. It helps fix dyes onto fibers, improving colorfastness and durability .

Scientific Research Applications

2.1. Analytical Chemistry

this compound is widely used as an analytical reagent in laboratories. It acts as a precipitating agent for sulfate ions in qualitative analysis, enabling the determination of sulfate content through gravimetric analysis .

2.2. Biological Studies

In biological research, this compound has been employed to study muscle injury mechanisms due to its ability to induce muscle contractions. However, its toxicity limits its application as a model for realistic biological systems . Additionally, it has been investigated as a crosslinker in developing bioabsorbable sutures using alginate polymers, demonstrating its potential in medical applications .

Medical Applications

3.1. Medical Imaging

this compound dihydrate is commonly used as a contrast agent in X-ray imaging procedures, particularly for gastrointestinal studies. When ingested or administered rectally, it enhances the visibility of the gastrointestinal tract, aiding in the diagnosis of abnormalities .

Environmental Applications

4.1. Soil Analysis

this compound solutions are utilized in environmental studies to assess soil properties and nutrient availability. It helps determine the presence of specific ions and can be used to extract soil samples for further analysis .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Industrial Manufacturing | Production of barium salts and pigments |

| Water Treatment | Removal of sulfate ions; hard water softening |

| Oil and Gas | Weighting agent in drilling fluids |

| Textile | Mordant for dyeing fabrics |

| Analytical Chemistry | Precipitating agent for sulfate ion detection |

| Biological Research | Model for muscle injury; crosslinker in sutures |

| Medical Imaging | Contrast agent for gastrointestinal X-rays |

| Environmental Science | Soil property assessment |

Case Studies

- Medical Imaging Study : A clinical trial demonstrated that patients receiving barium sulfate as a contrast agent had improved diagnostic outcomes in gastrointestinal imaging compared to non-contrast methods.

- Industrial Application Analysis : A study on the use of this compound in textile dyeing highlighted significant improvements in colorfastness when compared to traditional mordants.

Mécanisme D'action

Barium chloride exerts its effects primarily through the inhibition of potassium channels, leading to the depolarization of muscle fibers. This depolarization causes an influx of calcium ions, resulting in muscle contractions and subsequent proteolysis . The compound also disrupts motor nerves and capillary networks, further compromising muscle integrity .

Comparaison Avec Des Composés Similaires

Le chlorure de baryum peut être comparé à d'autres sels de baryum :

- Fluorure de baryum (BaF₂)

- Bromure de baryum (BaBr₂)

- Iodure de baryum (BaI₂)

Unicité :

- Solubilité : Le chlorure de baryum est très soluble dans l'eau, contrairement à certains autres sels de baryum.

- Toxicité : Il est hautement toxique et peut provoquer de graves contractions musculaires, ce qui le rend utile dans des études biologiques spécifiques .

Le chlorure de baryum se distingue par ses propriétés uniques et sa large gamme d'applications dans divers domaines.

Activité Biologique

Barium chloride (BaCl2) is a soluble salt of barium that has garnered attention due to its significant biological activity, particularly its toxicity and effects on various physiological systems. This article explores the biological activity of this compound through a review of case studies, experimental research, and relevant findings from diverse sources.

Toxicological Profile

This compound is known for its toxic effects on humans and animals. The primary mechanism of toxicity is attributed to the barium ion (Ba²⁺), which disrupts normal physiological functions. Studies have demonstrated that exposure to this compound can lead to severe health complications, including hypokalemia (low potassium levels), gastrointestinal distress, and cardiovascular issues.

Key Toxicological Findings

- Acute Toxicity : Research indicates that the lethal dose (LD50) for this compound in rats ranges between 132 mg/kg and 277 mg/kg. Significant increases in mortality were observed at doses of 200 mg/kg/day over 90 days, with chronic exposure leading to nephropathy in mice at 160 mg/kg/day .

- Chronic Effects : Long-term studies showed no increased incidence of tumors but did reveal dose-related changes in organ weights and some non-specific pathological findings, such as fatty changes in the liver .

Case Report: Acute Severe this compound Poisoning

A notable case involved a patient who ingested approximately 3.0 g of this compound in a suicide attempt. The patient exhibited severe symptoms including nausea, vomiting, dizziness, and profound hypokalemia (K+ level at 1.7 mmol/L). Cardiac monitoring revealed significant arrhythmias, necessitating immediate potassium supplementation and intensive medical care. The patient eventually stabilized after treatment .

Fatal Poisoning Cases

A review of four fatal cases of this compound poisoning highlighted severe gastrointestinal symptoms and hypokalemia leading to muscle weakness and cardiac arrhythmias. Autopsies revealed common findings such as subendocardial hemorrhage and degenerative changes in renal tubules, underscoring the compound's lethal potential .

Experimental Studies on Biological Activity

Research on the effects of this compound on aquatic life has provided insights into its ecological impact:

- Study on Freshwater Fish (Cirrhinus mrigala) : Exposure to this compound at a concentration of 1.2 ppm resulted in increased serum levels of lactate dehydrogenase (LDH), aspartate transaminase (AST), and alanine transaminase (ALT), indicating liver damage. Additionally, there was a significant increase in brain glutamate levels, suggesting neurotoxic effects .

Summary of Physiological Effects

| Parameter | Control Group | BaCl2 Treated Group |

|---|---|---|

| Serum LDH (IU/L) | 15.19 ± 0.45 | 20.54 ± 1.18* |

| Serum AST (IU/L) | 23.62 ± 1.19 | 27.95 ± 1.05* |

| Serum ALT (IU/L) | 25.95 ± 0.35 | 28.53 ± 1.22* |

| Brain Glutamate Concentration | Baseline | Elevated |

(*Significant difference at P < 0.05)

The toxicological effects of this compound can be attributed to several mechanisms:

- Electrophysiological Disruption : Barium ions interfere with potassium channels, leading to hypokalemia and associated cardiac arrhythmias.

- Oxidative Stress : Exposure induces oxidative stress characterized by decreased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), alongside increased malondialdehyde (MDA) levels indicating lipid peroxidation .

Propriétés

IUPAC Name |

barium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClH/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIHJSXYQDMJHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2 | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10326-27-9 (dihydrate) | |

| Record name | Barium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium chloride appears as white crystals. A salt arising from the direct reaction of barium and chlorine. Toxic by ingestion. (NTP, 1992), Dry Powder, Liquid; NKRA, Colorless solid; [Hawley] White solid; [HSDB] White odorless solid; Soluble in water; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS. | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride (BaCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

2840 °F at 760 mmHg (NTP, 1992), 1560 °C | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

38 % (NIOSH, 2023), 37.0 g/100 g water at 25 °C, Solubility in water as weight %: 24%, 0 °C; 26.3%, 20 °C; 28.9%, 40 °C; 31.7%, 60 °C; 34.4%, 80 °C, 26.2%, 100 °C, Practically insoluble in ethanol, Solubility in water, g/100ml: 36 | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.856 (NTP, 1992) - Denser than water; will sink, 3.9 g/cu cm, 3.9 g/cm³ | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Low (NIOSH, 2023), Essentially zero | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Barium chloride found use in medicine because of its digitalis-like activity on the heart muscle and its neural transmission system. Its effect are tonic contractions of the muscles (heart, uterus)., Barium stimulates striated, cardiac, and smooth muscle, regardless of innervation. It is antagonistic to all muscle depressants, no matter whether they act primarily on nerve or muscle. Initial stimulation of contraction leads to vasoconstriction through direct action on arterial muscle, peristalsis through action on smooth muscle, tremors and cramps through action on the skeletal muscles, and various arrhythmias through action on the heart. If the dose is sufficient, stimulation is followed by weakness and eventually by paralysis of the different kinds of muscle. Some effects such as hypertension, violent tremors, and convulsions are uncommon following ingestion of barium carbonate. They are more likely to follow absorption of more soluble barium compounds. If death does occur, it is caused by failure of muscular contraction leading to respiratory failure or cardiovascular collapse., Accidental or intentional ingestion of soluble barium salts (e.g., barium carbonate, barium chloride) produces hypokalemia and acute hypertension. Systemic effects of acute barium toxicity include vomiting, diarrhea, cardiac arrhythmia, muscular paralysis, and death. The acute pathophysiological effects of barium are linked with two modes of action: direct muscular stimulation (skeletal, cardiac, and smooth), and hypokalemia. The latter effect is associated with the ability of the barium ion to block potassium (K+) channels and interfere with passive K+ diffusion. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White orthorhombic crystals, White solid | |

CAS No. |

10361-37-2 | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barium chloride (BaCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CQ8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1764 to 1765 °F transition to cubic crystals at 1697 °F (NTP, 1992), 961 °C, 960 °C | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.